9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one

Kinase Inhibition Antimalarial CDK

9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one is a strategic halogenated pyridopyrimidinone building block. The 9-bromo substituent enables efficient cross-coupling (e.g., Suzuki) for library synthesis and SAR studies. It demonstrates confirmed inhibitory activity against Pfmrk (IC50 = 3.5 µM) and CDK1/cyclin B (IC50 = 12 µM), making it a valuable starting point for antimalarial and cell cycle research. Batch-to-batch consistency with ≥98% purity ensures reliable assay data.

Molecular Formula C8H5BrN2O
Molecular Weight 225.04 g/mol
CAS No. 1198413-08-9
Cat. No. B1376156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one
CAS1198413-08-9
Molecular FormulaC8H5BrN2O
Molecular Weight225.04 g/mol
Structural Identifiers
SMILESC1=CN2C(=O)C=CN=C2C(=C1)Br
InChIInChI=1S/C8H5BrN2O/c9-6-2-1-5-11-7(12)3-4-10-8(6)11/h1-5H
InChIKeySNZILTAAWFDDTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 1198413-08-9): Core Scaffold and Procurement Baseline


9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 1198413-08-9) is a halogenated heterocyclic compound belonging to the pyrido[1,2-a]pyrimidin-4-one class, which serves as a privileged scaffold in medicinal chemistry due to its drug-like properties and diverse biological activities [1]. The bromine substitution at the 9-position provides a versatile handle for further functionalization via cross-coupling reactions, making this compound a strategic intermediate in the synthesis of more complex biologically active molecules [2].

Why 9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one Cannot Be Interchanged with Other Pyridopyrimidinones


Simple substitution of 9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one with other pyridopyrimidinones is not feasible due to the specific electronic and steric effects imparted by the bromine atom at the 9-position. The presence of this halogen dramatically alters the compound's reactivity profile, enabling cross-coupling chemistries that are inaccessible to unsubstituted analogs, and shifts its biological target engagement profile, as evidenced by its unique kinase inhibition fingerprint [1]. This positional specificity is critical for applications requiring precise molecular recognition or synthetic derivatization, and direct interchange with other halogenated or unsubstituted congeners can lead to divergent biological outcomes or synthetic failure [2].

Quantitative Differentiation Evidence for 9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one


Kinase Inhibition Profile: Quantified Activity Against Pfmrk, CDK1, and PfPK5

9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one exhibits a distinct kinase inhibition profile when compared to its unsubstituted parent scaffold. While the unsubstituted 4H-pyrido[1,2-a]pyrimidin-4-one generally lacks reported inhibitory activity against these specific kinases, the 9-bromo derivative demonstrates quantifiable inhibition. Specifically, it shows an IC50 of 3,500 nM against Plasmodium falciparum cyclin-dependent protein kinase Pfmrk, and 12,000 nM against human Cyclin-dependent kinase 1 (CDK1)/cyclin B [1]. This profile is in contrast to other halogenated derivatives, such as certain 9-chloro analogs, which have been reported with potent nanomolar activity against PI3Kδ (IC50 = 374 nM) [2], highlighting that the specific halogen and its position dictate target selectivity and potency.

Kinase Inhibition Antimalarial CDK

Synthetic Utility: Bromine as a Strategic Handle for Cross-Coupling

The 9-bromo substituent serves as a critical synthetic handle for diversification via palladium-catalyzed cross-coupling reactions. Studies have demonstrated that 9-bromo-4H-pyrido[1,2-a]pyrimidin-4-one undergoes efficient Suzuki-Miyaura cross-coupling with various arylboronic acids under mild conditions (e.g., using Pd(PPh3)4 as catalyst, aqueous Na2CO3 as base, in DME at 80°C), providing access to a wide range of 9-aryl-substituted derivatives [1]. This reactivity is in stark contrast to the unsubstituted parent compound, which cannot participate in such transformations directly. Furthermore, the 9-bromo derivative exhibits superior reactivity compared to its 3-bromo isomer, as the 9-position is more electronically favored for oxidative addition in cross-coupling cycles [2].

Suzuki Coupling Building Block Derivatization

Physicochemical Properties and Purity Specifications for Reproducible Research

Procurement of 9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one from reputable vendors ensures a minimum purity of 98% (typically by HPLC), which is critical for reproducibility in biological assays and synthetic applications . This level of purity is comparable to other high-quality halogenated pyridopyrimidinone building blocks, but is essential for minimizing batch-to-batch variability. In contrast, unsubstituted 4H-pyrido[1,2-a]pyrimidin-4-one may be available at lower purities or as a technical grade, which can introduce confounding factors in sensitive biochemical experiments. Furthermore, the compound's defined storage conditions (sealed, dry, 2-8°C) are more stringent than those for the more stable unsubstituted analog, reflecting the potential for hydrolytic or thermal degradation of the bromo substituent and underscoring the need for proper handling to maintain its synthetic and biological integrity.

Purity QC Specifications

Optimal Application Scenarios for 9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one Based on Quantitative Evidence


Focused Kinase Inhibitor Screening for Antimalarial and Cell Cycle Targets

The compound's established inhibitory activity against Pfmrk (IC50 = 3.5 µM) and CDK1/cyclin B (IC50 = 12 µM) makes it a valuable starting point for antimalarial drug discovery efforts targeting cyclin-dependent kinases, as well as for probing cell cycle regulation in eukaryotic systems. Its micromolar potency provides a defined baseline for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity [1].

Suzuki-Miyaura Cross-Coupling for Library Synthesis

The bromine at the 9-position is a highly versatile synthetic handle that enables the rapid generation of diverse 9-aryl and 9-heteroaryl libraries via Suzuki-Miyaura coupling. This application is directly supported by literature precedent demonstrating efficient coupling under mild conditions, making it an ideal building block for medicinal chemistry campaigns seeking to explore chemical space around the pyridopyrimidinone core [1].

Quality-Controlled Reagent for Reproducible Biological Assays

The availability of this compound with a certified purity of ≥98% and defined storage conditions ensures minimal batch-to-batch variability, which is critical for obtaining reliable data in enzyme inhibition assays, cellular studies, and high-throughput screening. This level of quality control distinguishes it from lower-grade or less well-characterized halogenated pyridopyrimidinone analogs [1].

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